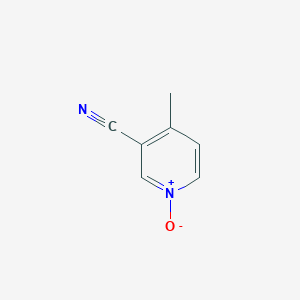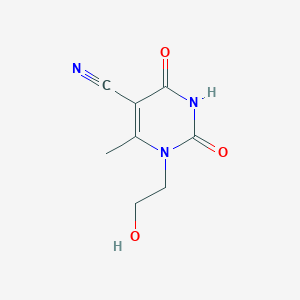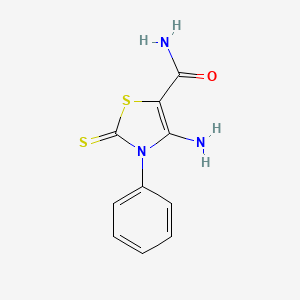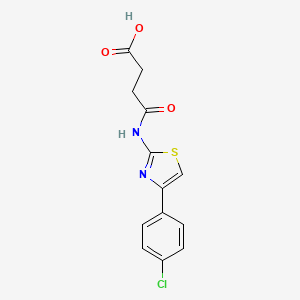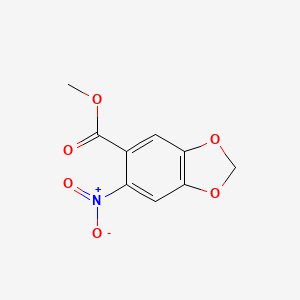
6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester is an organic compound with the molecular formula C9H7NO6. It is a derivative of 1,3-benzodioxole, a bicyclic compound containing a benzene ring fused with a dioxole ring. The nitro group at the 6-position and the carboxylic acid methyl ester group at the 5-position make this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester typically involves the nitration of 1,3-benzodioxole-5-carboxylic acid methyl ester. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 6-Amino-1,3-benzodioxole-5-carboxylic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-Nitro-1,3-benzodioxole-5-carboxylic acid.
科学的研究の応用
6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes, modulating biochemical pathways and cellular functions.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid methyl ester: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-1,3-benzodioxole-5-carboxylic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.
6-Nitrobenzo[d][1,3]dioxole-5-carbaldehyde: Contains an aldehyde group instead of the ester group, leading to different chemical behavior.
Uniqueness
6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester is unique due to the presence of both the nitro group and the ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
721-00-6 |
|---|---|
分子式 |
C9H7NO6 |
分子量 |
225.15 g/mol |
IUPAC名 |
methyl 6-nitro-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C9H7NO6/c1-14-9(11)5-2-7-8(16-4-15-7)3-6(5)10(12)13/h2-3H,4H2,1H3 |
InChIキー |
OYWDFLIPTKVKKY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
正規SMILES |
COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Key on ui other cas no. |
721-00-6 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

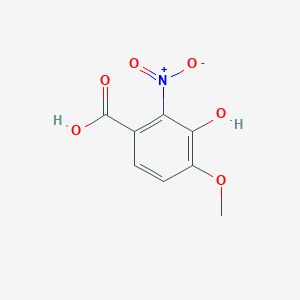
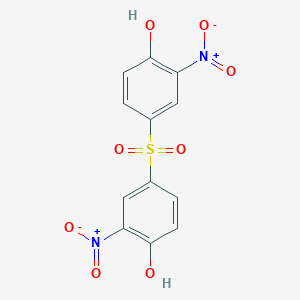
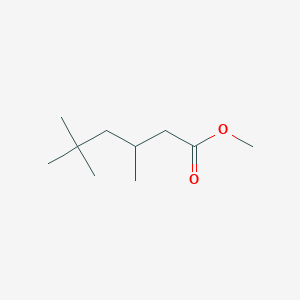
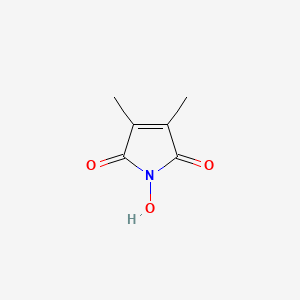
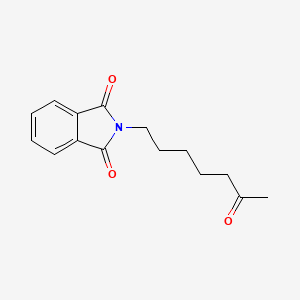
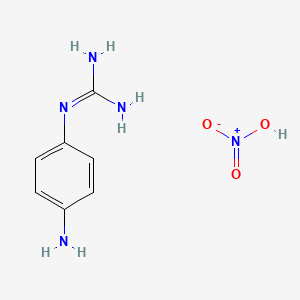
methyl}amino)benzoic acid](/img/structure/B3056454.png)
